molecular formula C15H16ClNO2 B12123203 5-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide

5-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide

Cat. No.: B12123203
M. Wt: 277.74 g/mol
InChI Key: MACHIQUTCXDQBA-UHFFFAOYSA-N
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Description

Chemical Structure & Properties
5-(4-Chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide (CAS: 875285-93-1; Molecular Formula: C₁₅H₁₁ClN₂O₂S) is a furan-based carboxamide derivative featuring a 4-chlorophenyl substituent at the 5-position of the furan ring, a methyl group at the 2-position, and an isopropylamide moiety at the 3-position (Figure 1). Its molecular weight is 318.78 g/mol, and it is structurally characterized by a planar furan core with conjugated π-electrons, which may influence its electronic properties and binding interactions in biological systems .

Such compounds are often explored as intermediates in medicinal chemistry, particularly for targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-propan-2-ylfuran-3-carboxamide

InChI

InChI=1S/C15H16ClNO2/c1-9(2)17-15(18)13-8-14(19-10(13)3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,17,18)

InChI Key

MACHIQUTCXDQBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC(C)C

Origin of Product

United States

Biological Activity

The compound 5-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide is a derivative of furan that has shown significant biological activity in various studies. This article provides an overview of the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a furan ring, a chlorophenyl group, and an isopropyl amide. Its molecular formula is C14H16ClN and it has a molecular weight of approximately 235.74 g/mol. The presence of the furan moiety is associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of furan exhibit antimicrobial properties. For instance, compounds similar to 5-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies often utilize Minimum Inhibitory Concentration (MIC) to evaluate efficacy:

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli64
Compound BS. aureus32
5-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamideTBDTBD

The specific MIC values for this compound are yet to be determined but are expected to be competitive based on structural analogs.

Anticancer Activity

Furan derivatives have also been investigated for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways, including the inhibition of NF-κB signaling and modulation of oxidative stress:

  • Case Study : A study on furan derivatives indicated that they could inhibit cell proliferation in colorectal cancer cells by promoting reactive oxygen species (ROS) generation, leading to increased apoptosis rates.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of furan derivatives:

  • Antibacterial Activity : A novel derivative demonstrated significant action against multiple bacterial strains, suggesting a broad spectrum of antibacterial activity.
  • Anticancer Efficacy : Another study highlighted that certain furan derivatives exhibited cytotoxic effects on drug-resistant cancer cell lines, outperforming traditional chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
5-(4-Chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide C₁₅H₁₁ClN₂O₂S 318.78 4-Chlorophenyl, methyl, isopropylamide 875285-93-1
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide C₂₄H₂₆ClN₂O₃ 425.93 4-Chloro-3-methylphenoxymethyl, diethylaminophenylamide N/A
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide C₁₅H₁₃BrClN₂O₃ 399.64 Bromo, morpholinylphenylamide 346455-63-8
N-(4-chlorophenyl)-5-(propan-2-yl)-1,2-oxazole-3-carboxamide C₁₃H₁₃ClN₂O₂ 270.71 Oxazole core, 4-chlorophenylamide, isopropyl N/A
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide C₁₅H₁₁ClN₂O₂S 318.78 Thiazolylamide, methyl, 4-chlorophenyl 875285-93-1

Key Comparisons

Core Heterocycle Differences The target compound’s furan ring provides distinct electronic properties compared to the oxazole core in Z606-3826 . Thiazole-containing analogs (e.g., 5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide) introduce sulfur, which can influence redox properties and metabolic stability .

Substituent Effects

  • The 4-chlorophenyl group is a common feature in all listed compounds, contributing to lipophilicity and π-π stacking interactions. However, its position varies:

  • In the target compound, it is directly attached to the furan ring, maximizing conjugation .
  • In ’s analog, it is part of a phenoxymethyl side chain, which may enhance solubility but reduce planar rigidity . Amide Moieties:
  • Morpholinyl () and thiazolyl () amides introduce heteroatoms that could modulate solubility and binding specificity .

Pharmacological Implications Bioavailability: Compounds with morpholinyl or diethylamino groups (e.g., ) exhibit higher molecular weights (>400 g/mol), which may limit blood-brain barrier penetration compared to the target compound (318.78 g/mol) . Metabolic Stability: The bromo substituent in ’s compound may increase susceptibility to oxidative metabolism, whereas the methyl group in the target compound could enhance stability .

Research Findings & Computational Insights

  • Docking Studies : AutoDock4 () has been used to predict binding modes of similar carboxamides, suggesting that the 4-chlorophenyl group anchors into hydrophobic pockets, while the amide moiety forms hydrogen bonds with catalytic residues .
  • Electronic Properties : Multiwfn analysis () of furan derivatives reveals localized electron density at the oxygen atom, which correlates with reactivity in electrophilic substitution reactions .

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